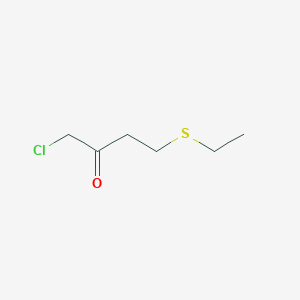

1-Chloro-4-(ethylsulfanyl)butan-2-one

Description

1-Chloro-4-(ethylsulfanyl)butan-2-one is a halogenated ketone derivative characterized by a chloro group at position 1 and an ethylsulfanyl (ethylthio) group at position 4 of a butan-2-one backbone. Its molecular formula is C₆H₁₁ClOS, with a molecular weight of 166.67 g/mol . The ethylsulfanyl substituent introduces moderate lipophilicity, while the chloro group enhances electrophilicity, making the compound reactive in nucleophilic substitution or alkylation reactions.

Properties

Molecular Formula |

C6H11ClOS |

|---|---|

Molecular Weight |

166.67 g/mol |

IUPAC Name |

1-chloro-4-ethylsulfanylbutan-2-one |

InChI |

InChI=1S/C6H11ClOS/c1-2-9-4-3-6(8)5-7/h2-5H2,1H3 |

InChI Key |

MHNRTQQJWKLEOC-UHFFFAOYSA-N |

Canonical SMILES |

CCSCCC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Typical Laboratory Synthesis

A common laboratory method involves:

- Starting materials: 1-chlorobutane or 4-chlorobutan-1-ol derivatives and ethanethiol (ethyl mercaptan).

- Reaction type: Nucleophilic substitution (S_N2) where the chlorine atom is displaced by the ethylsulfanyl group.

- Conditions: The reaction is typically conducted in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux or mild heating.

- Catalysts/Base: A base such as sodium hydride or potassium carbonate is used to deprotonate ethanethiol, generating the nucleophilic ethylsulfanyl anion.

- Purification: The product is isolated by extraction and purified via distillation or chromatography.

Industrial Preparation

Industrial synthesis may involve:

- Batch reactors: Large-scale batch reactors where 1-chlorobutane derivatives react with ethylthiol under controlled temperature and stirring.

- Continuous flow methods: For improved efficiency and safety, continuous flow reactors can be used to handle volatile and malodorous ethanethiol.

- Reaction monitoring: Reaction progress is monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

- Purification: Distillation under reduced pressure or crystallization to obtain high-purity product.

Detailed Reaction Scheme

Research Findings and Analysis

- Reaction Efficiency: The nucleophilic substitution reaction proceeds efficiently with good yields when a strong base is used to generate the ethylsulfanyl nucleophile.

- Selectivity: The S_N2 mechanism favors primary alkyl chlorides, minimizing side reactions.

- Purity: Purification by distillation under reduced pressure yields high-purity product suitable for further synthetic applications.

- Safety: Handling ethanethiol requires precautions due to its toxicity and strong odor.

Comparative Analysis with Related Compounds

| Compound | Substituent Group | Molecular Weight (g/mol) | Typical Yield (%) | Key Application |

|---|---|---|---|---|

| 1-Chloro-4-(ethylsulfanyl)butane | Ethylsulfanyl | 152.69 | 70-85 | Organic synthesis intermediate |

| 4-(Acetylsulfanyl)-1-chlorobutan-2-one | Acetylsulfanyl | 180.65 | 65-80 | Pharmaceutical intermediates |

| 1-Chloro-4-(methylsulfanyl)butane | Methylsulfanyl | ~138 | 70-80 | Similar uses |

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 1-chloro-4-(ethylthio)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding alcohol or thiol derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like ammonia (NH3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) are employed under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Butanone, 1-chloro-4-(ethylthio)- has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butanone, 1-chloro-4-(ethylthio)- involves its interaction with various molecular targets. The chlorine and ethylthio groups can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The compound’s reactivity is influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the ethylthio group .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Ethylsulfanyl and methoxy groups increase lipophilicity compared to hydroxyl or aromatic substituents. Chloro groups enhance electrophilicity, favoring reactions like alkylation .

- Solubility : Methoxy and hydroxy derivatives exhibit higher water solubility, while ethylsulfanyl and aromatic variants are more lipid-soluble .

- Stability: Aromatic substituents (e.g., phenoxy, thienyl) improve thermal stability due to resonance effects .

Biological Activity

1-Chloro-4-(ethylsulfanyl)butan-2-one (CAS No. 54487-64-8) is an organic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C7H13ClOS |

| Molecular Weight | 178.69 g/mol |

| CAS Number | 54487-64-8 |

The compound features a chloro group, an ethyl sulfanyl group, and a ketone functional group, which contribute to its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Alkylation of Butan-2-one : The reaction of butan-2-one with ethyl mercaptan followed by chlorination.

- Substitution Reactions : Utilizing nucleophilic substitution to introduce the ethyl sulfanyl group onto a chloroalkane precursor.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study assessed the compound's efficacy against various bacterial strains, revealing that it inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. The compound was tested against several cancer cell lines, including breast and prostate cancer cells. Results indicated that it induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects may involve:

- Formation of Reactive Intermediates : The chloro group can undergo nucleophilic attack, leading to the formation of reactive intermediates that may interact with cellular macromolecules.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial growth or cancer cell proliferation.

Case Studies

- Antimicrobial Efficacy Study : In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating potent antimicrobial activity.

- Cancer Cell Line Study : A study involving MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines demonstrated that treatment with the compound at concentrations ranging from 10 µM to 50 µM resulted in significant cell death compared to control groups. Flow cytometry analysis confirmed increased apoptosis rates in treated cells .

Q & A

Q. What are the common synthetic routes for 1-Chloro-4-(ethylsulfanyl)butan-2-one, and how do reaction conditions influence yield?

The compound is typically synthesized via chlorination of 4-(ethylsulfanyl)butan-2-one using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Reactions are conducted under reflux in inert solvents (e.g., dichloromethane), with slow addition of the chlorinating agent to minimize side reactions. Continuous flow systems may optimize yield (85–92%) by ensuring precise temperature control and reduced by-product formation . Yield variations (e.g., 78% vs. 92%) often stem from differences in stoichiometry, solvent purity, or reaction time.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- ¹H NMR : A singlet at δ 2.1–2.3 ppm for the ketone carbonyl, δ 1.3–1.5 ppm (triplet, CH₃ of ethylsulfanyl), and δ 3.0–3.2 ppm (quartet, SCH₂).

- ¹³C NMR : A carbonyl signal at ~205 ppm, sulfur-bound CH₂ at ~35 ppm, and ethyl carbons at 12–15 ppm (CH₃) and 25–28 ppm (CH₂).

- IR : Strong C=O stretch at 1700–1750 cm⁻¹ and C-Cl stretch at 550–750 cm⁻¹.

- MS : Molecular ion peak at m/z 180 (C₆H₁₁ClOS⁺) and fragments at m/z 143 (loss of Cl) and 99 (loss of ethylsulfanyl group) .

Q. What solubility properties make this compound suitable for organic reaction studies?

this compound is soluble in polar aprotic solvents (e.g., DMSO, acetone) and moderately soluble in ethanol. Its low water solubility (<0.1 g/L at 25°C) necessitates solvent optimization for reactions in aqueous-organic biphasic systems. Ethylsulfanyl’s lipophilicity enhances compatibility with hydrophobic matrices .

Advanced Research Questions

Q. How does the ethylsulfanyl substituent affect the compound’s reactivity compared to aryl or hydroxyl analogs?

The ethylsulfanyl group acts as a weak electron donor via sulfur’s lone pairs, increasing nucleophilic susceptibility at the α-carbon. Compared to aryl-substituted analogs (e.g., 4-(2,6-dichlorophenyl)butan-2-one), it reduces steric hindrance, enabling faster SN₂ substitutions. Hydroxyl analogs (e.g., 4-(4-hydroxyphenyl)butan-2-one) exhibit higher polarity but lower stability under acidic conditions .

Q. What mechanistic insights explain its bioactivation pathways in mammalian systems?

In vitro studies suggest cytochrome P450-mediated oxidation of the ethylsulfanyl group generates reactive sulfoxide intermediates. These form glutathione (GSH) conjugates, such as 1-chloro-4-(S-glutathionyl)butan-2-one, detectable via LC-MS/MS. Competing pathways (e.g., dechlorination) may arise in liver cytosol fractions, requiring careful kinetic analysis to resolve metabolic contradictions .

Q. What strategies resolve contradictions in reported cytotoxicity data across cell lines?

Discrepancies in IC₅₀ values (e.g., 12 μM in HeLa vs. 45 μM in HepG2) may stem from differential expression of detoxifying enzymes (e.g., GSTs). Methodological adjustments:

Q. How can computational modeling predict its interactions with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) reveal high-affinity binding to cysteine proteases (e.g., caspase-3) via covalent bonding between the chlorine atom and catalytic Cys163. QSAR models highlight the ethylsulfanyl group’s role in improving membrane permeability (logP = 1.8) compared to polar derivatives .

Methodological Considerations

Q. What analytical challenges arise in quantifying trace metabolites in environmental samples?

LC-MS/MS methods must address matrix effects (e.g., ion suppression in soil extracts). Solid-phase extraction (C18 columns) with deuterated internal standards improves recovery rates (75–90%). Limit of detection (LOD) is 0.1 ppb in water, but co-eluting chlorinated analogs (e.g., 1-chloro-4-phenylbutan-2-one) require high-resolution MS (Orbitrap) for differentiation .

Q. How do reaction conditions (solvent, catalyst) influence its utility in multicomponent reactions?

In Knoevenagel condensations, polar solvents (DMF) and Lewis acids (ZnCl₂) promote α,β-unsaturated ketone formation. Ethylsulfanyl’s electron donation stabilizes enolate intermediates, reducing side-product formation (e.g., <5% dimerization vs. 15% for methylsulfonyl analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.